molecular formula C37H56N8O9 B1247277 Nostocyclopeptide A1

Nostocyclopeptide A1

Cat. No.: B1247277
M. Wt: 756.9 g/mol
InChI Key: TZHROWIOAVYSMP-NMMVZENQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nostocyclopeptide A1 is a bioactive non-ribosomal peptide exclusively isolated from cyanobacteria of the genus Nostoc . It is a cyclic heptapeptide characterized by a unique imino linkage in its macrocyclic ring structure, formed between a C-terminal aldehyde and the N-terminal amine group of a conserved tyrosine residue . This compound is of significant interest in biochemical research due to its demonstrated bioactivity against specific therapeutic targets. Research on this compound has revealed its potential as an inhibitor of the 20S proteasome, a core proteolytic complex critical for maintaining cellular protein homeostasis . Dysfunction of the proteasome is implicated in various pathological disorders, making inhibitors like this compound valuable tools for studying these processes . Furthermore, studies have shown that this compound exhibits cytotoxic activity against human cancer cell lines, including human colorectal adenocarcinoma (LoVo) and human nasopharyngeal carcinoma (KB) cells, with IC50 values in the micromolar range . Related analogues have also been found to inhibit specific organic anion transporter polypeptides (OATP1B1 and OATP1B3), suggesting a potential role in studying membrane transport mechanisms . This compound is provided for research purposes to further explore its mechanism of action and applications in cell biology and oncology. This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C37H56N8O9

Molecular Weight

756.9 g/mol

IUPAC Name

3-[(3S,6S,9R,15S,18S,21S,23S)-6-[(2S)-butan-2-yl]-3-(hydroxymethyl)-15-[(4-hydroxyphenyl)methyl]-23-methyl-18-(2-methylpropyl)-2,5,8,11,14,20-hexaoxo-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracos-16-en-9-yl]propanamide

InChI

InChI=1S/C37H56N8O9/c1-6-22(5)32-36(53)43-28(19-46)37(54)45-18-21(4)14-29(45)35(52)41-24(13-20(2)3)16-39-27(15-23-7-9-25(47)10-8-23)33(50)40-17-31(49)42-26(34(51)44-32)11-12-30(38)48/h7-10,16,20-22,24,26-29,32,46-47H,6,11-15,17-19H2,1-5H3,(H2,38,48)(H,40,50)(H,41,52)(H,42,49)(H,43,53)(H,44,51)/t21-,22-,24-,26+,27-,28-,29-,32-/m0/s1

InChI Key

TZHROWIOAVYSMP-NMMVZENQSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2C[C@H](C[C@H]2C(=O)N[C@H](C=N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N1)CCC(=O)N)CC3=CC=C(C=C3)O)CC(C)C)C)CO

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)N2CC(CC2C(=O)NC(C=NC(C(=O)NCC(=O)NC(C(=O)N1)CCC(=O)N)CC3=CC=C(C=C3)O)CC(C)C)C)CO

Synonyms

nostocyclopeptide A1

Origin of Product

United States

Chemical Structure and Properties

Elucidation of the Planar Structure and Amino Acid Composition

The planar structure of Nostocyclopeptide A1 was determined through a combination of mass spectrometry and extensive NMR spectroscopy. researchgate.netacs.org High-resolution fast atom bombardment mass spectrometry (HRFABMS) established the molecular formula as C₃₇H₅₆N₈O₉. acs.org

The amino acid composition of this compound consists of seven residues: Tyrosine (Tyr), Glycine (Gly), Glutamine (Gln), Isoleucine (Ile), Serine (Ser), cis-4-Methylproline (4-MePro), and a modified Leucine (B10760876) (Leu) unit. frontiersin.orgacs.org The sequence of these amino acids was determined to be Tyr¹-Gly²-Gln³-Ile⁴-Ser⁵-MePro⁶-Leu⁷. mdpi.com A distinctive feature of its structure is the cyclic nature, which is formed by a unique imine linkage between the amino group of the N-terminal Tyrosine residue and the C-terminal Leucine residue, which is modified to an aldehyde prior to cyclization. researchgate.netnih.gov

Amino Acid Composition of this compound
PositionAmino Acid Residue
1Tyrosine (Tyr)
2Glycine (Gly)
3Glutamine (Gln)
4Isoleucine (Ile)
5Serine (Ser)
6cis-4-Methylproline (4-MePro)
7Leucine (Leu) - modified

Aquatic Cyanobacteria (e.g., Nostoc edaphicum CCNP1411 from the Baltic Sea)

Stereochemistry

The absolute stereochemistry of the amino acid residues in this compound was determined by comparing the acid hydrolysate of the natural product with authentic standards. researchgate.net The amino acid at position 3 is a D-amino acid, a common feature in nonribosomally synthesized peptides. mdpi.com The other amino acid residues possess the L-configuration. nih.gov The stereochemistry of the cis-4-Methylproline residue was also established during the initial characterization. acs.org

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₃₇H₅₆N₈O₉ acs.orgnih.govnaturalproducts.net
Molecular Weight756.9 g/mol nih.gov
Monoisotopic Mass756.41702539 Da nih.gov
AppearanceWhite powder acs.org
Aromatic Ring Count1 naturalproducts.net
Rotatable Bond Count10 naturalproducts.net

Spectroscopic Data

The structural elucidation of this compound relied heavily on spectroscopic techniques. acs.org

Mass Spectrometry (MS): Positive-ion Fast Atom Bombardment Mass Spectrometry (FABMS) showed a prominent protonated molecular ion peak [M+H]⁺ at m/z 757, indicating a molecular weight of 756 Da. acs.org High-resolution mass spectrometry confirmed the molecular formula. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The ¹H NMR spectrum revealed signals corresponding to the various amino acid residues, including characteristic aromatic protons for the tyrosine residue and signals for the amide protons. acs.org

¹³C NMR and DEPT: These spectra established the presence of 37 carbon atoms, categorized into methyl, methylene, methine, and quaternary carbons. acs.org

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments were instrumental in connecting the individual spin systems of the amino acid residues and establishing the peptide sequence. researchgate.net HMBC correlations were particularly important for sequencing the units into the final structure. researchgate.net NOESY correlations provided information about the through-space proximity of protons, aiding in the conformational analysis. researchgate.net

1D TOCSY: One-dimensional Total Correlation Spectroscopy experiments were very useful in identifying the individual amino acid residues within the complex spectrum. researchgate.net

Structural Elucidation and Conformational Analysis

Primary Structure Determination of Nostocyclopeptide A1

The initial step in understanding this compound was to determine its fundamental building blocks and their sequence.

This compound is composed of seven amino acid residues. researchgate.net Through detailed analysis, its composition was identified as containing modified tyrosine, glycine, glutamine, isoleucine, serine, cis-4-methylproline, and a modified leucine (B10760876) unit. acs.org The molecular formula for this compound has been established as C₃₇H₅₆N₈O₉. acs.org The sequence of these amino acids is Tyr-Gly-Gln-Ile-Ser-MePro-Leu. mdpi.com

Table 1: Amino Acid Composition of this compound

Position Amino Acid
1 Tyrosine (Tyr)
2 Glycine (Gly)
3 Glutamine (Gln)
4 Isoleucine (Ile)
5 Serine (Ser)
6 4-Methylproline (MePro)
7 Leucine (Leu)

A key feature of this compound is the presence of the non-proteinogenic amino acid, 4-methylproline (4-MePro). researchgate.netmdpi.com This rare amino acid is produced by cyanobacteria through the action of a zinc-dependent long-chain dehydrogenase and a Δ1-pyrroline-5-carboxylic acid (P5C) reductase homologue. researchgate.net The biosynthesis of 4-methylproline from L-leucine is a notable aspect of the formation of this peptide. nih.gov The presence of such modified amino acids indicates a nonribosomal biosynthetic pathway for the molecule. mdpi.com

This compound possesses a distinctive imino linkage within its macrocyclic ring. researchgate.netnih.gov This unique bond is formed between the C-terminal aldehyde group of the leucine residue and the N-terminal amine group of the conserved tyrosine residue. mdpi.comnih.gov This cyclization is a spontaneous, enzyme-independent process that occurs after the reductive release of a linear peptide aldehyde from the nonribosomal peptide synthetase (NRPS). mdpi.comnih.gov The reductase domain at the C-terminus of the NRPS is responsible for this reductive release, which then triggers the self-assembly of the macrocyclic imine. nih.govnih.govcapes.gov.br

Identification of Non-Proteinogenic Amino Acids (e.g., 4-Methylproline)

Stereochemical Assignment Methodologies (e.g., Comparison of Acid Hydrolyzates with Authentic Standards)

The absolute stereochemistry of the amino acid residues in this compound was determined by comparing the amino acids in the acid hydrolyzate of the natural product with authentic standards. acs.orgnih.gov This method, along with analysis of the products from peroxide oxidation and borohydride (B1222165) reduction, confirmed the specific stereoisomers present in the molecule. nih.gov For instance, the glutamine residue is in the D-configuration, a modification catalyzed by an epimerase domain in the biosynthetic pathway. mdpi.com

Advanced Spectroscopic and Analytical Techniques for Structure Confirmation (e.g., 1D TOCSY, HMBC, NOESY, Marfey's Analysis)

A suite of advanced spectroscopic and analytical techniques was crucial for confirming the detailed structure of this compound. nih.gov

Mass Spectrometry: High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) supported the molecular formula of C₃₇H₅₆N₈O₉. acs.org

Marfey's Analysis: Marfey's method is a powerful tool for determining the absolute stereochemistry of amino acids and was likely employed in the comparison with authentic standards, a common practice in the analysis of such peptides. ijbiotech.comnih.govrsc.orgrsc.org

Table 2: Spectroscopic Data for this compound Structural Elucidation

Technique Purpose
1D TOCSY Identification of individual amino acid spin systems. nih.gov
HMBC Determination of long-range C-H correlations to establish the amino acid sequence. nih.gov
NOESY Determination of through-space proton-proton correlations to confirm the sequence and provide conformational information. nih.gov
HRFABMS Confirmation of the molecular formula. acs.org
Marfey's Analysis Determination of the absolute stereochemistry of the constituent amino acids. ijbiotech.comnih.gov

Biosynthetic Pathways and Genetic Basis

Nonribosomal Peptide Synthetase (NRPS) Mediated Biosynthesis.mdpi.comnih.govmdpi.comoup.com

The core of Nostocyclopeptide A1's biosynthesis is a classic NRPS assembly line, where a series of enzymatic modules work in a coordinated fashion to build the peptide chain step-by-step. nih.govuio.no

The genetic blueprint for this compound production is encoded within a 33-kb biosynthetic gene cluster (BGC), first identified and characterized in the terrestrial cyanobacterium Nostoc sp. ATCC53789. nih.govnih.gov This cluster, designated the ncp cluster, contains all the necessary genes for the synthesis, modification, and transport of the peptide. nih.gov In the genome of Nostoc edaphicum CCNP1411, the ncp gene cluster is located on the chromosome. mdpi.com The cluster is composed of seven open reading frames, with two large genes, ncpA and ncpB, encoding the primary NRPS enzymes. nih.govnih.gov An associated operon, ncpFGCDE, is predicted to be involved in the synthesis of a precursor amino acid, transport, and proteolysis. nih.govug.edu.pl

The synthesis of this compound is a multi-gene effort, with each gene product playing a precise role. The arrangement of the genes on the chromosome is co-linear with the sequence of the final peptide product. mdpi.comnih.gov

Gene(s)Encoded Protein/EnzymeFunction in this compound Biosynthesis
ncpA NcpA NRPSA three-module NRPS responsible for activating and incorporating the first three amino acids: Tyrosine (Tyr), Glycine (Gly), and Glutamine (Gln). mdpi.comnih.govproquest.com
ncpB NcpB NRPSA four-module NRPS that incorporates the final four amino acids: Isoleucine (Ile), Serine (Ser), 4-methylproline (MePro), and Leucine (B10760876) (Leu). mdpi.comnih.govproquest.com
ncpCDE Dehydrogenase & Reductase HomologuesThis gene cassette is responsible for the biosynthesis of the non-proteinogenic amino acid 4-methylproline (MePro) from the primary metabolite L-leucine. mdpi.comoup.comnih.gov These enzymes show high similarity to NosE and NosF, which perform the same function in nostopeptolide biosynthesis. nih.govresearchgate.net
ncpF ABC TransporterPutatively involved in the transport and efflux of the synthesized peptides. nih.govmdpi.comug.edu.pl
ncpG Proteolysis EnzymePutatively involved in the proteolysis of peptide products. nih.govug.edu.pl

The NRPS enzymes NcpA and NcpB are composed of repeating units called modules, with each module responsible for the incorporation of a single amino acid into the growing peptide chain. nih.govnih.govuio.no A minimal module consists of three core domains: a Condensation (C) domain for peptide bond formation, an Adenylation (A) domain that selects and activates the specific amino acid, and a Thiolation (T) or Peptidyl Carrier Protein (PCP) domain that holds the activated amino acid. nih.govmdpi.comuio.no

The NcpA and NcpB enzymes also contain "tailoring" domains that modify the peptide during synthesis. The order of the modules along the ncpA and ncpB genes directly corresponds to the amino acid sequence of this compound. nih.gov

EnzymeModuleCore DomainsTailoring Domain(s)Amino Acid Incorporated
NcpA 1C, A, T-Tyrosine (Tyr)
2C, A, T-Glycine (Gly)
3C, A, TEpimerase (E)Glutamine (Gln)
NcpB 4C, A, T-Isoleucine (Ile)
5C, A, T-Serine (Ser)
6C, A, T-4-methylproline (MePro)
7C, A, TReductase (R)Leucine (Leu)

Role of Specific Biosynthetic Genes (e.g., ncpA, ncpB, nosE, nosF for 4-methylproline)

Post-Translational Modifications and Tailoring Enzymes.nih.govmdpi.comoup.com

Several critical modifications occur during and after the assembly of the peptide backbone, catalyzed by specialized tailoring enzymes or domains. These modifications are essential for the final structure and properties of this compound.

Epimerization : The third module of the NcpA protein (NcpA3) contains an Epimerase (E) domain. mdpi.comproquest.com This domain is responsible for converting the L-glutamine (L-Gln) incorporated by the A-domain into its D-isomer (D-Gln), a common feature in nonribosomal peptides. nih.govproquest.com

4-Methylproline Formation : The unusual amino acid 4-methylproline (MePro) is not a standard proteinogenic amino acid. It is synthesized from L-leucine through the action of enzymes encoded by the ncpCDE gene cassette. mdpi.comnih.gov This process involves a zinc-dependent dehydrogenase and a Δ¹-pyrroline-5-carboxylic acid (P5C) reductase homologue. mdpi.comoup.com

Reductive Release : The final step of synthesis on the NRPS complex is not the typical hydrolysis reaction. Instead, a unique Reductase (R) domain located at the C-terminus of the NcpB enzyme catalyzes the NAD(P)H-dependent reduction of the fully assembled heptapeptide (B1575542). nih.govasm.org This releases the peptide from the enzyme not as a carboxylic acid, but as a linear peptide aldehyde. nih.govnih.gov

Mechanism of Macrocyclization and Equilibrium with Linear Precursors.mdpi.comnih.gov

The macrocyclization of this compound is a unique, enzyme-independent process that follows its release from the NRPS. mdpi.com

The linear heptapeptide aldehyde, once freed from the NcpB enzyme, undergoes a spontaneous intramolecular cyclization. mdpi.comresearchgate.net The aldehyde group at the C-terminus reacts with the primary amine group of the N-terminal tyrosine residue to form a stable imine bond. nih.govnih.gov This head-to-tail cyclization is selective and reversible in aqueous solutions. mdpi.com

This reversibility leads to an equilibrium between the cyclic imine form and its linear aldehyde precursor (Ncp-A1-L). mdpi.com Studies have shown that under various extraction conditions, the linear forms of nostocyclopeptides can be more abundant than their cyclic counterparts, suggesting a slow rate of macrocyclization or a dynamic equilibrium that favors the linear state under certain conditions. mdpi.com The specific conformation of the D-Gln and Gly residues in the linear peptide is considered crucial for the proper folding required to facilitate the formation of the imine bond. mdpi.com

Biosynthesis of Related Nostocyclopeptide Analogues.mdpi.com

The NRPS machinery that produces this compound is also responsible for generating naturally occurring analogues. The production of these related compounds often stems from the relaxed substrate specificity of certain adenylation domains. mdpi.comoup.com

A prime example is the biosynthesis of Nostocyclopeptide A2. This analogue differs from A1 only at the seventh and final position, containing a phenylalanine (Phe) residue instead of leucine (Leu). mdpi.com This occurs because the adenylation domain of the final module on NcpB can recognize and activate both leucine and phenylalanine. oup.com

Furthermore, research on other strains, such as N. edaphicum CCNP1411, has led to the discovery of additional analogues, including Ncp-E1, Ncp-E2, and Ncp-E3, as well as a linear hexapeptide, Ncp-E4-L. mdpi.com The existence of analogues like Ncp-E1 and Ncp-E2, which contain a standard proline (Pro) instead of 4-methylproline, indicates that the ncpCDE-mediated modification can sometimes be bypassed. mdpi.com The linear hexapeptide Ncp-E4-L (Tyr-Gly-Gln-Ile-Ser-MePro) may be a precursor that is released prematurely from the NRPS assembly line. mdpi.com This inherent flexibility within the biosynthetic pathway contributes to the structural diversity of nostocyclopeptides found in nature. mdpi.com

Ecological Significance

Allelopathic Interactions

The production of bioactive secondary metabolites like this compound may play a role in allelopathy, which is the chemical inhibition of one organism by another. This could provide the producing cyanobacterium with a competitive advantage in its natural environment by deterring the growth of other microorganisms. The cytotoxic and enzyme-inhibiting properties could contribute to this effect.

Inhibition of 20S Proteasome Trypsin-like Activity

Defense Against Grazers

The production of cytotoxic or otherwise bioactive compounds can serve as a defense mechanism against grazing organisms. While the toxicity of this compound is considered weak, it might contribute to a broader chemical defense portfolio of the Nostoc strain.

Inhibition of OATP1B1 and OATP1B3 Mediated Transport

Role in Symbiotic Relationships

Nostoc species are known to form symbiotic relationships with a wide range of organisms, including lichens and liverworts. mdpi.comfrontiersin.org The production of secondary metabolites can be influenced by these symbiotic interactions. frontiersin.org It is possible that this compound plays a role in mediating these complex relationships, although further research is needed to confirm this.

Structure Activity Relationship Sar Studies

Identification of Key Structural Determinants for Biological Activity

The presence of an imino linkage within the macrocyclic ring is a unique and characteristic feature of nostocyclopeptides. nih.gov While its direct contribution to specific activities is still under detailed investigation, it is a key element of the core scaffold. Furthermore, the presence of non-proteinogenic amino acids, such as 4-methylproline (MePro), and D-configured residues points to the nonribosomal biosynthetic origin of these peptides and likely plays a role in their conformational stability and resistance to enzymatic degradation, thereby influencing their biological activity. researchgate.netmdpi.com

Methodologies for SAR Elucidation (e.g., Analogue Synthesis, Directed Biosynthesis)

The elucidation of structure-activity relationships for nostocyclopeptides relies on a combination of methodologies that allow for the generation and biological evaluation of various structural analogues.

Analogue Synthesis: Chemical synthesis provides a powerful tool to create specific, targeted modifications to the nostocyclopeptide structure. This can involve the substitution of individual amino acids, alteration of stereochemistry, modification of functional groups, and the creation of linear or truncated versions of the natural product. By systematically altering the molecule and assessing the biological activity of each new analogue, researchers can pinpoint the exact structural features responsible for a given effect. For instance, the synthesis of linear analogues with and without a C-terminal aldehyde has been instrumental in confirming the role of this functional group in proteasome inhibition. nih.gov

Directed Biosynthesis and Genome Mining: Advances in understanding the nonribosomal peptide synthetase (NRPS) gene clusters responsible for nostocyclopeptide production offer another avenue for generating analogues. mdpi.comoup.com By manipulating these biosynthetic pathways, for example through gene knockout or mutation, it may be possible to direct the producing organism to create novel nostocyclopeptide variants. nih.gov Furthermore, genome mining of cyanobacterial strains can identify new nostocyclopeptide biosynthetic gene clusters, leading to the discovery of novel, naturally produced analogues with different amino acid compositions. researchgate.net Screening cyanobacteria for the genes involved in the biosynthesis of unique residues, like 4-methylproline, has proven to be a productive method for discovering new peptide structures. researchgate.net

These approaches, combined with advanced analytical techniques such as NMR and mass spectrometry for structure elucidation, and a battery of bioassays, are essential for building a comprehensive understanding of the SAR of Nostocyclopeptide A1 and its related compounds. nih.govmdpi.com

Synthetic Approaches and Derivatization

Total Synthesis Strategies for Nostocyclopeptide A1 and Analogues

The complete chemical synthesis of complex natural products like this compound from simple, commercially available starting materials is a significant undertaking in organic chemistry. rroij.com Strategies for total synthesis can be broadly categorized as either linear or convergent. rroij.com

Synthesis StrategyDescriptionAdvantagesDisadvantages
Linear Synthesis Step-by-step assembly of the target molecule in a sequential manner. rroij.comsathyabama.ac.inConceptually simple. rroij.comCan lead to long reaction sequences and low overall yields for complex molecules. oaepublish.comfiveable.me
Convergent Synthesis Independent synthesis of molecular fragments followed by their assembly. rroij.comslideshare.netMore efficient for complex molecules, higher overall yields, allows for parallel synthesis. rroij.comfiveable.meRequires more complex planning and the development of reliable coupling reactions for the fragments. fiveable.me

Challenges in Macrocyclization and Stereocontrol

A critical and often challenging step in the synthesis of cyclic peptides like this compound is the macrocyclization reaction. This intramolecular reaction to form the large ring is often in competition with intermolecular reactions that lead to undesired linear polymers or oligomers. acs.org To favor the desired intramolecular cyclization, reactions are typically carried out under high-dilution conditions, which involves the slow addition of the linear precursor to a large volume of solvent. acs.org The success of macrocyclization is highly dependent on the conformation of the linear precursor; a precursor that is pre-organized into a shape resembling the final ring will cyclize more efficiently. acs.org

Achieving the correct stereocontrol throughout the synthesis is another major hurdle. This compound contains multiple chiral centers, and each must be established with the correct absolute and relative stereochemistry. This requires the use of stereoselective reactions and chiral building blocks. The absolute stereochemistry of the amino acid components of the natural nostocyclopeptides was originally determined by comparing them to authentic standards after hydrolysis of the natural product. researchgate.netnih.gov

Chemical Derivatization and Analogue Generation

The synthesis of analogues of this compound is crucial for understanding its structure-activity relationships. Chemical derivatization involves modifying the structure of the natural product to create new compounds with potentially altered biological activities. This can be achieved by altering the amino acid sequence, modifying functional groups, or changing the macrocycle size.

For example, in the study of other cyclopeptides like the PF1022A analogues, N-methyl groups were replaced with other alkyl groups to test their significance for biological activity. mdpi.com Similarly, for sansalvamide (B1640551) A, a solid-phase synthesis strategy was developed to allow for the automated synthesis of a library of analogues. mdpi.com Such strategies could be applied to this compound to explore the functional importance of its unique imino linkage and various amino acid residues.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. uni-marburg.denih.gov This approach can be particularly useful for complex steps like macrocyclization. uni-marburg.de

In the context of non-ribosomal peptides, thioesterase (TE) domains from the non-ribosomal peptide synthetase (NRPS) machinery are natural catalysts for the cyclization and release of the final peptide product. uni-marburg.denih.gov Researchers have harnessed these enzymes to perform macrocyclization in a laboratory setting. For instance, the thioesterase domain from the tyrocidine synthetase (Tyc TE) has been shown to be capable of cyclizing various linear peptide substrates, even those with significant modifications from the natural sequence. nih.gov This demonstrates the potential for using such enzymes as biocatalysts to generate novel cyclic peptide libraries. uni-marburg.de

A chemoenzymatic approach for this compound could involve the chemical synthesis of a linear peptide precursor, followed by an enzyme-catalyzed macrocyclization step. uni-marburg.de The biosynthesis of nostocyclopeptides involves a unique imine macrocyclization, the molecular basis of which has been investigated, providing a foundation for developing such chemoenzymatic strategies. researchgate.net This method offers advantages in terms of milder reaction conditions, higher yields, and reduced side reactions compared to purely chemical methods. uni-marburg.de

Future Research Directions

Elucidation of Novel Biosynthetic Pathways and Enzymes

Nostocyclopeptides are synthesized via non-ribosomal peptide synthetase (NRPS) pathways, complex enzymatic assembly lines that build the peptide from individual amino acid precursors. researchgate.netmdpi.comnih.gov The biosynthetic gene cluster (BGC) responsible for nostocyclopeptide production, designated ncp, has been identified and sequenced in Nostoc sp. ATCC53789 and more recently in Nostoc edaphicum CCNP1411. mdpi.comnih.govnih.gov These studies have provided a foundational map of the genetic architecture, revealing the modular nature of the NRPS enzymes and identifying key genes.

However, the discovery of a host of new nostocyclopeptide analogues, such as Ncp-E1, Ncp-E2, and their linear precursors in N. edaphicum, suggests that our understanding of the enzymatic machinery is incomplete. mdpi.comnih.gov Future research must focus on the biochemical characterization of the enzymes encoded by these newly identified BGCs. A primary goal is to understand the full catalytic scope of the NRPS modules and associated tailoring enzymes. For instance, the mechanism and substrate flexibility of the unique C-terminal reductase domain, which facilitates the characteristic imine macrocyclization, should be explored in greater detail. nih.govnih.gov The discovery that linear aldehydes are the predominant forms in N. edaphicum suggests a slow or regulated cyclization process, a phenomenon that requires further enzymatic and kinetic investigation. mdpi.comnih.gov

Moreover, the enzymes responsible for generating the non-proteinogenic amino acid residues, such as the 4-methylproline (MePro) formed by enzymes encoded by the ncpCDE gene cassette, present an opportunity for bioengineering. mdpi.comrsc.org Elucidating the precise mechanisms of these enzymes could enable the production of novel nostocyclopeptide structures through genetic manipulation of the biosynthetic pathway.

Enzyme/Gene Cluster Function Source Organism
ncp gene cluster (~33 kb)Encodes the entire biosynthetic pathway for nostocyclopeptides.Nostoc sp. ATCC53789, Nostoc edaphicum CCNP1411
NcpA/NcpB (NRPS)Multi-modular enzymes that select, activate, and link the amino acid residues.Nostoc sp. ATCC53789
NcpA3 Epimerase DomainCatalyzes the conversion of L-glutamine to D-glutamine.Nostoc sp. ATCC53789
NcpB Reductase DomainReduces the C-terminal heptapeptidyl-S-enzyme intermediate to a linear aldehyde, facilitating imine bond formation.Nostoc sp. ATCC53789
ncpCDE gene cassetteEncodes enzymes for the biosynthesis of 4-methylproline from L-leucine.Nostoc sp. ATCC53789

Comprehensive Investigation of Untapped Biological Targets and Mechanisms

Initial studies have revealed that Nostocyclopeptide A1 and its close analogue A2 possess cytotoxic activity against specific human cancer cell lines. nih.govfrontiersin.org Furthermore, other members of the nostocyclopeptide family, particularly Ncp-M1, are potent inhibitors of organic anion-transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3. mdpi.commdpi.comresearchgate.net This inhibition blocks the cellular uptake of other cyanobacterial toxins like microcystins, conferring an antitoxin effect. mdpi.comresearchgate.net As OATP1B3 is often overexpressed in various cancers, this presents a promising avenue for targeted therapy. mdpi.comresearchgate.net

A significant recent discovery is the ability of certain nostocyclopeptides to inhibit the 20S proteasome, a critical complex for cellular protein degradation. nih.gov Intriguingly, the linear and cyclic forms of the peptides target different catalytic activities of the proteasome; linear aldehydes like Ncp-A2-L inhibit the chymotrypsin-like activity, whereas the cyclic Ncp-A2 inhibits the trypsin-like activity. nih.gov

Future research should aim to comprehensively screen this compound and its expanding family of natural analogues against a broader panel of biological targets. This includes a wider range of cancer cell lines to identify specific cancer types that are particularly susceptible. The full spectrum of OATP transporters affected by these peptides remains to be determined. A deeper investigation into the mechanism of proteasome inhibition is crucial to understand its contribution to the observed cytotoxicity and to explore its potential as a tool for studying cellular proteostasis. nih.gov The newly discovered Ncp-E series of compounds from N. edaphicum are untapped resources that must be isolated in sufficient quantities and systematically evaluated for their bioactivity. mdpi.com

Compound Biological Target Observed Effect
This compound / A2Human colorectal adenocarcinoma (LoVo) & nasopharyngeal (KB) cellsCytotoxicity (IC₅₀ ≈ 1 µM) nih.govfrontiersin.org
Nostocyclopeptide M1Organic Anion Transporters (OATP1B1 & OATP1B3)Inhibition of transporter activity, blocking uptake of toxins like microcystin-LR mdpi.comresearchgate.net
Nostocyclopeptide A2-L (linear)20S Proteasome (Chymotrypsin-like site)Inhibition of proteolytic activity nih.gov
Nostocyclopeptide A2 (cyclic)20S Proteasome (Trypsin-like site)Inhibition of proteolytic activity nih.gov

Development of Advanced Synthetic Methodologies for Structure-Activity Exploration

The structural complexity of nostocyclopeptides, characterized by a unique imine-containing macrocycle and the presence of non-proteinogenic and D-configured amino acids, poses a significant challenge for chemical synthesis. researchgate.netnih.gov While the total synthesis of such molecules is difficult, it is essential for detailed structure-activity relationship (SAR) studies. The ability to synthetically produce analogues allows for systematic modifications to the structure that are not accessible through biosynthesis.

To date, a synthetic analogue of Ncp-M1 lacking the imino bond and containing all L-amino acids was shown to retain inhibitory activity against OATPs, indicating that the core cyclic scaffold is a key pharmacophore. mdpi.comresearchgate.net Additionally, the chemical synthesis of linear nostocyclopeptide aldehydes has been achieved to study the cyclization process. mdpi.com

Future efforts should be directed toward developing more efficient and versatile total synthesis routes for the nostocyclopeptide scaffold. Such methodologies would enable the creation of a library of synthetic analogues. This would allow researchers to:

Probe the importance of the imine linkage for biological activity by replacing it with other stable bonds.

Systematically substitute each amino acid residue to determine its contribution to target binding and potency.

Modify the stereochemistry of the amino acids to understand its impact on the peptide's conformation and activity.

Alter the macrocycle size to explore conformational constraints.

These advanced synthetic approaches are critical for optimizing the potency and selectivity of nostocyclopeptides, potentially leading to the development of lead compounds for therapeutic applications by enhancing their efficacy and minimizing off-target effects. mdpi.comoup.com

Ecological Significance and Role in Cyanobacterial Interactions

Nostocyclopeptides are exclusively produced by cyanobacteria belonging to the genus Nostoc, which are found in a vast range of environments, from terrestrial soils and lichens to aquatic ecosystems and symbiotic relationships. mdpi.commdpi.come-algae.org The ecological purpose of most cyanobacterial peptides is still under investigation, with leading hypotheses pointing towards roles in chemical defense against grazers or as allelopathic agents in microbial competition. oup.comnih.gov

The most compelling clue to the ecological role of nostocyclopeptides is their ability to inhibit OATP-mediated transport of microcystins, the potent hepatotoxins produced by other cyanobacteria such as Microcystis. mdpi.comresearchgate.net This suggests that in a complex microbial community, such as a cyanobacterial bloom, Nostoc species may produce nostocyclopeptides as a defensive strategy to protect themselves from the toxins released by their competitors. researchgate.netradioloncol.com This antitoxin capability could provide a significant competitive advantage, influencing the population dynamics and succession of species within the phytoplankton community. nih.gov

To confirm this hypothesis, future ecological research should focus on several key areas. Co-culturing experiments between nostocyclopeptide-producing Nostoc strains and microcystin-producing cyanobacteria could directly test whether Ncp production enhances survival. Field studies that simultaneously measure the concentrations of nostocyclopeptides and other cyanotoxins in natural water bodies are needed to find correlations. Furthermore, the impact of this compound on other aquatic organisms, including bacteria, other algae, and zooplankton grazers, should be investigated to build a complete picture of its role in the chemical ecology of its native habitat.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.